Uridine 5'-diphosphoglucuronic acid ammonium salt
Description
Uridine 5'-diphosphoglucuronic acid ammonium salt (UDPGA) is a critical cofactor in phase II metabolism, specifically in glucuronidation reactions mediated by UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from UDPGA to xenobiotics or endogenous compounds, enhancing their water solubility for excretion . UDPGA is synthesized enzymatically from uridine 5'-diphosphoglucose (UDP-glucose) via UDP-glucose dehydrogenase, which oxidizes the glucose moiety to glucuronic acid . The ammonium salt form (CAS 43195-60-4) is widely used in biochemical assays, such as LC-MS/MS-based quantification of glucuronidated metabolites (e.g., vitamin D3 conjugates) due to its compatibility with mass spectrometry workflows . Its purity (≥98%) and stability make it a preferred choice in research settings .
Properties
IUPAC Name |
azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.H3N/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);1H3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWKTCPGFOEPBD-YGIWDPDDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O18P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746703 | |
| Record name | (2S,3S,4S,5R,6R)-6-{[{[{[(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid--ammonia (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43195-60-4 | |
| Record name | (2S,3S,4S,5R,6R)-6-{[{[{[(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid--ammonia (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
UDP-Glucose Dehydrogenase Pathway
The primary enzymatic route for UDPGA production involves the oxidation of uridine 5′-diphosphoglucose (UDP-glucose) by UDP-glucose dehydrogenase (UGDH). This NAD+-dependent enzyme catalyzes the two-step conversion of UDP-glucose to UDPGA, generating NADH as a byproduct. The reaction occurs in aqueous buffers (pH 7.4–8.5) at 37°C, with typical UDPGA yields of 0.3–0.5 mM in hepatic preparations. Industrial-scale production often couples this pathway with NAD+ regeneration systems, such as lactate dehydrogenase, to sustain reaction efficiency.
In Situ Substrate Generation
Recent advancements leverage in situ generation of UDP-glucose to streamline UDPGA synthesis. For instance, phosphoenolpyruvate (PEP) derived from 3-phosphoglyceric acid (3-PGA) via phosphoglycerate mutase and enolase provides ATP for UDP-glucose formation. This approach minimizes intermediate isolation steps, achieving UDPGA concentrations exceeding 1 mM in optimized bioreactors.
Chemical Synthesis Strategies
Carbodiimide-Mediated Condensation
A widely employed chemical method involves activating the phosphate group of uridine 5′-monophosphate (UMP) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated UMP is condensed with glucuronic acid 1-phosphate in anhydrous dimethylformamide (DMF), followed by ammonium salt formation via ion exchange. This method yields UDPGA with >95% purity, though scalability is limited by EDC’s moisture sensitivity.
1,1′-Carbonyldiimidazole (CDI) Activation
CDI offers a robust alternative for phosphate activation. UMP is treated with CDI in DMF, forming a reactive imidazolide intermediate. Subsequent reaction with glucuronic acid 1-phosphate in the presence of magnesium chloride produces UDPGA, which is precipitated as the ammonium salt using tributylamine. This method achieves 80–85% yields and is adaptable to structural analogs.
Table 1: Comparison of Chemical Synthesis Methods
| Method | Activator | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Carbodiimide | EDC | DMF | 70–75 | 90–95 |
| CDI Activation | CDI | DMF | 80–85 | 95–98 |
| Morpholidate | Morpholine | Water | 60–65 | 85–90 |
Structural Modifications and Analog Synthesis
Ribose and Uracil Modifications
Modifications to the ribose moiety, such as 2′-deoxy or 2′-azido substitutions, drastically alter UDPGA’s bioactivity. For example, 2′-deoxy-2′-azidouridine-5′-diphosphoglucuronic acid (Compound 6) exhibits reduced enzymatic recognition, with EC50 values >100 µM in P2Y14 receptor assays. Conversely, 5-fluorouracil derivatives (Compound 24) retain 90% of native UDPGA’s activity, highlighting the uracil ring’s tolerance to halogenation.
Carbocyclic and Methanocarba Analogs
Replacing the ribose ring with carbocyclic or methanocarba structures enhances metabolic stability. The (S)-methanocarba analog (Compound 27) demonstrates a 2.5-fold increase in half-life in vivo compared to native UDPGA, making it suitable for prolonged therapeutic applications. Synthesis involves cyclopentylamine derivatives and multi-step phosphorylation, achieving 50–60% overall yields.
Industrial-Scale Production Techniques
Enzymatic vs. Chemical Synthesis Trade-offs
Enzymatic methods dominate industrial production due to their high stereoselectivity and minimal byproducts. A 2025 Sigma-Aldrich protocol reports UDPGA synthesis at 98–100% purity using recombinant UGDH in E. coli expression systems. However, chemical synthesis remains preferred for non-natural analogs, with annual outputs exceeding 100 kg in facilities utilizing continuous flow reactors.
Purification and Salt Formation
Final purification involves anion-exchange chromatography (e.g., DEAE-Sephadex) and ethanol precipitation. Ammonium salt formation is achieved by treating the UDPGA free acid with ammonium hydroxide, followed by lyophilization. Critical parameters include pH control (6.8–7.2) and salt-to-acid molar ratios (1.2:1) .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-diphosphoglucuronic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving uridine 5’-diphosphoglucuronic acid ammonium salt include oxidizing agents and nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from reactions involving uridine 5’-diphosphoglucuronic acid ammonium salt include various glucuronic acid derivatives, which are important in biochemical pathways .
Scientific Research Applications
Uridine 5'-diphosphoglucuronic acid (UDP-GlcA) ammonium salt is a chemical compound employed in biochemical research, with a variety of applications . UDP-GlcA acts as a cosubstrate for UDP-glucuronosyltransferase-mediated reactions in hepatic microsomes .
Scientific Research Applications
- UDP-Glucuronosyltransferases (UGTs) Assays Uridine 5'-diphosphoglucuronic acid ammonium salt is utilized in assays that measure the activity of UDP-glucuronosyltransferases (UGTs) . UGTs are a family of enzymes that catalyze the transfer of glucuronic acid from UDP-GlcA to a variety of substrates, including bilirubin, steroids, hormones, and xenobiotics. This glucuronidation is a crucial step in the detoxification and elimination of these compounds from the body .
- Study of Bilirubin Glucuronide Formation UDP-GlcA is essential for bilirubin glucuronide formation, which is catalyzed by UDP-glucuronosyltransferases in liver microsomes . Studies analyze bilirubin UDP-glucuronosyltransferase kinetics using microsomes to understand how UDP-GlcNAc affects enzyme activity .
- Glycogen Precursor Uridine diphosphate glucose (UDP-glucose), a related compound, is a precursor for glycogen . Glycogen synthase, an enzyme, facilitates the transfer of glucose from UDP-glucose to a growing glycogen chain .
- Synthesis A process exists for manufacturing uridine-5'-diphosphoglucuronic acid by cultivating a strain of Bacillus that produces uridine-5'-diphosphoglucose dehydrogenase and reacting it with uridine-5'-diphosphoglucose . Bacillus licheniformis and Bacillus cercus are species that can be used for this process .
Mechanism of Action
Uridine 5’-diphosphoglucuronic acid ammonium salt acts as a glucuronic acid donor in the conjugation of bilirubin and other substances in the endoplasmic reticulum . The compound interacts with specific enzymes, such as uridine diphosphate glucuronosyltransferase, to facilitate the transfer of glucuronic acid to target molecules . This process is crucial for the detoxification and excretion of various substances from the body .
Comparison with Similar Compounds
Uridine 5'-Diphosphoglucuronic Acid (UDPGA) Sodium Salts
- Trisodium Salt (UDPGA-Na₃) : Commonly used in enzymatic assays (e.g., β-glucuronidase studies) . Unlike the ammonium salt, sodium salts may interfere with ionization in mass spectrometry but are suitable for reactions requiring high ionic stability .
- Disodium Salt (UDPGA-Na₂): Employed in metabolic studies, such as mycophenolic acid glucuronidation, with similar functional roles but differing solubility profiles .
Uridine 5'-Diphospho-N-Acetylglucosamine (UDP-GlcNAc)
- Structure : Contains N-acetylglucosamine instead of glucuronic acid.
- Function: Acts as a glycosyl donor in protein glycosylation and hyaluronic acid synthesis. Notably, UDP-GlcNAc enhances UDPGA’s access to UGTs by acting as an allosteric activator, increasing glucuronidation efficiency in primate liver microsomes .
- Coordination Chemistry : Unlike UDPGA, UDP-GlcNAc lacks a carboxyl group, altering its metal-binding properties. UDPGA’s glucuronic acid moiety provides coordination sites (phosphate and carboxyl groups) for metals like Cu(II), with logβ values ranging from 3.7 to 6.7 for its complexes .
Uridine 5'-Diphosphoglucose (UDP-Glucose)
- Precursor Role : Converted to UDPGA via UDP-glucose dehydrogenase.
- Function : Primarily involved in glycogen synthesis and glycosylation, contrasting with UDPGA’s role in detoxification .
Salt Form Comparisons
Metabolic Roles and Cofactor Interactions
- Glucuronidation vs. Sulfation: UDPGA is essential for glucuronidation, while 3’-phosphoadenosine 5’-phosphosulfate (PAPS) drives sulfation. Co-depletion of UDPGA and PAPS (e.g., acetaminophen overdose) impairs detoxification, leading to hepatotoxicity .
- Cofactor Synergy : UDP-GlcNAc increases UGT activity by 2–3 fold in primate liver microsomes, demonstrating a unique regulatory interplay absent in other uridine derivatives .
Physicochemical and Thermodynamic Properties
- Protonation Constants : UDPGA exhibits logβ values of 8.05 (phosphate group) and 3.54 (carboxyl group), influencing its metal-binding capacity .
- Coordination with Cu(II) : Forms stable complexes (logKe = 6.7) via phosphate and carboxylate groups, unlike UDP-GlcNAc, which lacks the carboxyl moiety .
Key Research Findings
Hepatic Energy State : Ethionine and fructose reduce hepatic UDPGA levels by 40–50%, impairing glucuronidation capacity .
Coordination Chemistry : UDPGA’s carboxyl group enables stronger metal binding than UDP-glucose, relevant in metalloenzyme studies .
Mass Spectrometry : The ammonium salt form minimizes ion suppression, achieving detection limits of 0.1 ng/mL for glucuronidated vitamin D3 metabolites .
Biological Activity
Uridine 5'-diphosphoglucuronic acid ammonium salt (UDPGA) is a nucleotide sugar that plays a significant role in various biological processes, particularly in the detoxification and metabolism of xenobiotics and endogenous compounds. It serves as a crucial cofactor in the conjugation of substances, facilitating their excretion from the body. This article will explore the biological activity of UDPGA, including its mechanisms of action, applications in research and medicine, and relevant case studies.
- Molecular Formula : C15H19N2O18P2
- Molecular Weight : Approximately 631.38 g/mol
- Solubility : Highly soluble in aqueous solutions due to its ammonium salt form, which enhances its usability in laboratory settings.
UDPGA acts primarily as a glucuronic acid donor in the conjugation process, which occurs predominantly in the liver. This process involves the transfer of glucuronic acid to various substrates, enhancing their solubility and facilitating their elimination from the body. The enzymatic reactions are catalyzed by UDP-glucuronosyltransferases (UGTs), which are key players in drug metabolism.
Role in Detoxification
UDPGA is essential for the detoxification of numerous substances, including:
- Bilirubin : UDPGA conjugates bilirubin to form bilirubin diglucuronide, which is more water-soluble and can be excreted via bile.
- Drugs : Many pharmaceutical compounds undergo glucuronidation, a process that modifies their pharmacokinetics and toxicity profiles.
Applications in Research and Medicine
UDPGA has been extensively studied for its applications in various fields:
- Biochemistry : Used as a substrate in enzymatic assays to study UGT activity.
- Pharmacology : Investigated for its role in reducing drug toxicity, particularly in chemotherapy. For example, studies have shown that uridine administration can mitigate the adverse effects of 5-fluorouracil (5-FU), a common chemotherapeutic agent .
- Hepatology : Explored for its involvement in liver function and disorders related to impaired glucuronidation.
Case Study 1: Mitigation of Chemotherapy Toxicity
A study investigated the effects of uridine on patients undergoing treatment with 5-FU. It was found that parenteral administration of uridine significantly reduced gastrointestinal toxicity associated with 5-FU treatment. Patients receiving uridine showed improved tolerance to chemotherapy, highlighting UDPGA's potential as a supportive therapy .
Case Study 2: Liver Function Assessment
Research has demonstrated that UDPGA levels correlate with liver function tests in patients with liver diseases. Elevated levels of UDPGA were observed in patients with cholestasis, suggesting its role as a biomarker for liver dysfunction .
Comparison with Related Compounds
| Compound | Role | Key Differences |
|---|---|---|
| Uridine 5'-diphosphoglucose disodium salt | Similar cofactor role | Primarily involved in glycogen synthesis |
| Uridine 5'-monophosphate | Precursor for RNA synthesis | Does not participate directly in detoxification processes |
Q & A
Q. What is the methodological role of uridine 5'-diphosphoglucuronic acid (UDPGA) ammonium salt in glucuronidation assays?
UDPGA ammonium salt serves as the primary glucuronic acid donor in UDP-glucuronosyltransferase (UGT)-mediated reactions. In assays, it is added to liver microsomes or recombinant enzyme systems to study the conjugation of substrates (e.g., bilirubin, drugs, or xenobiotics). For example, in bilirubin conjugation studies, UDPGA provides the glucuronic acid moiety transferred to bilirubin by UGT1A1, forming water-soluble glucuronides for excretion . A typical protocol involves pre-incubating microsomes with alamethicin (to permeabilize membranes) and magnesium chloride (as a cofactor), followed by UDPGA addition to initiate the reaction .
Q. How should UDPGA ammonium salt solutions be prepared and stored to ensure stability?
- Preparation : Dissolve UDPGA ammonium salt in ultrapure water or Tris buffer (pH 7.4) to a final concentration of 10–50 mM. Filter-sterilize (0.22 µm) to remove particulates.
- Storage : Aliquot and store at –80°C to minimize hydrolysis. Avoid repeated freeze-thaw cycles, as degradation reduces activity (e.g., loss of >20% after 3 cycles). Verify purity via HPLC or enzymatic activity assays before critical experiments .
Q. What are the key quality control parameters for UDPGA ammonium salt in enzymatic studies?
- Purity : ≥98% by HPLC, with contaminants (e.g., UDP-glucose) <1% to avoid off-target effects .
- Enzymatic validation : Test activity using a control substrate (e.g., 4-methylumbelliferone) with recombinant UGTs. A valid batch should yield ≥90% glucuronide formation under standard conditions .
Advanced Research Questions
Q. How can researchers optimize UDPGA concentration in kinetic studies of UGT isoforms?
- Titration experiments : Vary UDPGA concentrations (0.1–10 mM) while keeping substrate and enzyme levels constant. Plot reaction velocity vs. UDPGA concentration to determine and using Michaelis-Menten kinetics.
- Co-factor competition : Address potential inhibition by UDP (a byproduct) by adding pyrophosphatase to hydrolyze UDP, maintaining linear reaction rates .
Q. How should contradictory data in cross-species glucuronidation studies be interpreted?
Species-specific UGT expression profiles can lead to variability. For example:
- Human vs. dog microsomes : Human UGT1A4 shows higher activity toward tertiary amines, while dog UGTs may lack orthologs for certain substrates. Validate findings using recombinant isoforms and adjust UDPGA concentrations (e.g., 5 mM for humans vs. 2 mM for dogs) to account for enzyme affinity differences .
- Batch variability : Normalize activity to microsomal protein content and UGT expression levels (via immunoblotting) to distinguish biological vs. technical variability .
Q. What advanced techniques leverage UDPGA ammonium salt beyond glucuronidation (e.g., sugar nucleotide biosynthesis)?
UDPGA is a precursor for synthesizing UDP-galacturonic acid (via UDP-glucuronic acid 4-epimerase) and UDP-xylose (via decarboxylases). Methodologies include:
- Enzyme-coupled assays : Combine UDPGA with epimerases and monitor product formation via LC-MS or fluorescence-based detection .
- Isotope labeling : Use -labeled UDPGA to trace metabolic flux in plant cell wall polysaccharide biosynthesis .
Methodological Notes
- Salt form considerations : While ammonium salt is standard for microsomal assays, trisodium salt (UDPGA-Na₃) may alter ionic strength in sensitive systems. Adjust buffer composition accordingly .
- Degradation controls : Include negative controls (no UDPGA) and validate reactions with a known UGT inhibitor (e.g., saccharolactone) to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
